molecular formula C14H12IN3O2S B1413409 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide CAS No. 2085690-77-1

4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Cat. No. B1413409
CAS RN: 2085690-77-1
M. Wt: 413.24 g/mol
InChI Key: QWFUKEXNEWNCQB-UHFFFAOYSA-N
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Description

“4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide” is a chemical compound with the molecular formula C14H12IN3O2S . It has an average mass of 413.233 Da and a monoisotopic mass of 412.969482 Da . This compound is used in various scientific research applications .


Synthesis Analysis

The synthesis of indazole derivatives, such as “4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide”, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide” is characterized by the presence of an indazole ring, which is a heterocyclic compound . The indazole ring is a key structural motif in many natural products and pharmaceutical drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide” include a boiling point of 531.7±56.0 °C . The compound has a molecular formula of C14H12IN3O2S and an average mass of 413.233 Da .

Scientific Research Applications

Anticancer Potential

4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide and its derivatives have been explored for their potential as anticancer agents. Compounds in this class, such as novel benzenesulfonamide derivatives, have shown significant activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. Notably, certain compounds have demonstrated remarkable activity at low micromolar GI50 levels, indicating their potent anticancer effects (Sławiński et al., 2012).

Photodynamic Therapy for Cancer

A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including compounds related to 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide, has highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibit properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II photodynamic mechanisms (Pişkin et al., 2020).

Antimicrobial and UV Protection Properties

Benzenesulfonamide derivatives, closely related to 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide, have been investigated for their antimicrobial properties and potential in UV protection applications. Some derivatives have shown significant antibacterial potency, and their incorporation into cotton fabrics has enhanced UV protection and antimicrobial properties, demonstrating their practical utility beyond pharmaceutical applications (Mohamed et al., 2020).

Antibacterial and Antifungal Activities

Research on novel sulfanilamide-derived compounds, which are structurally related to 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide, has shown promising antibacterial and antifungal activities. These compounds have demonstrated effectiveness against a range of bacterial and fungal strains, highlighting their potential in addressing various infectious diseases (Wang et al., 2010).

Environmental Applications

Benzenesulfonamide derivatives have been utilized in environmental applications, such as in the extraction and analysis of contaminants from soil samples. These compounds have been employed in innovative methods for the determination of emerging contaminants, demonstrating their versatility beyond biomedical applications (Speltini et al., 2016).

properties

IUPAC Name

4-iodo-N-(1-methylindazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12IN3O2S/c1-18-13-5-3-2-4-12(13)14(16-18)17-21(19,20)11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFUKEXNEWNCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)NS(=O)(=O)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12IN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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